molecular formula C11H16N2O B7517407 3,3-dimethyl-N-(pyridin-4-yl)butanamide

3,3-dimethyl-N-(pyridin-4-yl)butanamide

Cat. No. B7517407
M. Wt: 192.26 g/mol
InChI Key: XVSIERAKGGMEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-(pyridin-4-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DMXB-A, and it belongs to the class of nicotinic acetylcholine receptor agonists. In

Mechanism of Action

DMXB-A selectively activates α7 nicotinic acetylcholine receptors, which are expressed in various regions of the brain and peripheral tissues. Activation of these receptors leads to the influx of calcium ions into the cell, resulting in the release of neurotransmitters such as dopamine, glutamate, and acetylcholine. This mechanism of action is believed to underlie the cognitive-enhancing and neuroprotective effects of DMXB-A.
Biochemical and Physiological Effects:
DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, DMXB-A has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXB-A is its selectivity for α7 nicotinic acetylcholine receptors, which allows for the investigation of the specific role of these receptors in various physiological processes. Additionally, DMXB-A has a favorable pharmacokinetic profile, with a half-life of approximately 2 hours in rats. However, one limitation of DMXB-A is its relatively low potency, which requires high doses to achieve significant effects.

Future Directions

There are several future directions for the research on DMXB-A. One area of interest is the investigation of its potential therapeutic effects in human diseases such as Alzheimer's disease and schizophrenia. Additionally, there is a need for further research on the mechanism of action of DMXB-A and its effects on various physiological processes. Finally, the development of more potent and selective α7 nicotinic acetylcholine receptor agonists could lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of DMXB-A involves the reaction of 3,3-dimethylbutyric acid with pyridine-4-carboxylic acid, followed by the coupling of the resulting acid with 2-aminobutane. The final product is obtained after purification through column chromatography.

Scientific Research Applications

DMXB-A has been widely used in scientific research due to its ability to selectively activate nicotinic acetylcholine receptors. These receptors are known to play a critical role in various physiological processes, including learning, memory, and attention. DMXB-A has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been used to investigate the role of nicotinic acetylcholine receptors in pain modulation, inflammation, and neuroprotection.

properties

IUPAC Name

3,3-dimethyl-N-pyridin-4-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-11(2,3)8-10(14)13-9-4-6-12-7-5-9/h4-7H,8H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSIERAKGGMEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-N-(pyridin-4-yl)butanamide

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